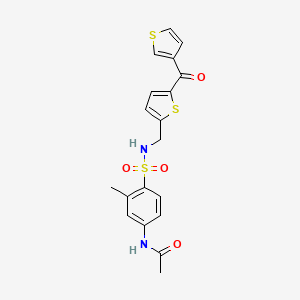

N-(3-Methyl-4-(N-((5-(Thiophen-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O4S3 and its molecular weight is 434.54. The purity is usually 95%.

BenchChem offers high-quality N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Thiophenderivate, einschließlich der vorliegenden Verbindung, haben als potenzielle biologisch aktive Moleküle Interesse geweckt. Forscher untersuchen ihre pharmakologischen Eigenschaften, wie z. B. Antikrebs-, Antientzündungs-, antimikrobielle und Antihypertensiva-Effekte . Beispielsweise dient Suprofen, das ein 2-substituiertes Thiophen-Gerüst aufweist, als nichtsteroidales Antiphlogistikum. Darüber hinaus wirkt Articain, ein 2,3,4-trisubstituiertes Thiophen, als spannungsgesteuerter Natriumkanalblocker und Dentalanästhetikum in Europa .

- Thiophen-basierte Verbindungen spielen eine entscheidende Rolle in der organischen Elektronik. Sie tragen zur Entwicklung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) bei. Die einzigartigen elektronischen Eigenschaften von Thiophenringen machen sie zu wertvollen Bestandteilen dieser Bauelemente .

- Thiophenderivate, einschließlich der untersuchten Verbindung, finden in der industriellen Chemie Anwendung als Korrosionsschutzmittel. Ihre Fähigkeit, Metalle vor Korrosion zu schützen, macht sie relevant für die Materialwissenschaft und -technik .

- Thiophen-haltige Verbindungen können als Metallkomplexbildner wirken. Forscher untersuchen ihre Wechselwirkungen mit Metallionen, die Auswirkungen auf die Katalyse und die Materialwissenschaft haben .

- Obwohl sie nicht direkt mit der genannten Verbindung zusammenhängen, wurden Thiophenderivate auf ihr Potenzial als Insektizide und Agrochemikalien untersucht. Ihre strukturellen Merkmale machen sie zu interessanten Kandidaten für die Schädlingsbekämpfung .

- Forscher untersuchen die Struktur-Aktivitäts-Beziehungen thiophen-basierter Verbindungen, um zu verstehen, wie subtile Modifikationen die biologische Aktivität beeinflussen. Durch die Synthese und Testung von Derivaten gewinnen sie Einblicke in die molekularen Wechselwirkungen, die für bestimmte Wirkungen verantwortlich sind .

Medizinische Chemie und Medikamentenentwicklung

Organische Halbleiter und Elektronik

Korrosionsschutz

Metallkomplexbildner

Insektizide und Agrochemikalien

Biologische Studien und Struktur-Aktivitäts-Beziehungen

Wirkmechanismus

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets to exert their effects . For instance, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .

Result of Action

It’s known that thiophene derivatives can have various effects at the molecular and cellular level due to their diverse pharmacological properties .

Biologische Aktivität

N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide, with CAS number 1797614-67-5, is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide is C19H18N2O4S3, with a molecular weight of 434.6 g/mol. The compound features a thiophene moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| CAS Number | 1797614-67-5 |

| Molecular Formula | C19H18N2O4S3 |

| Molecular Weight | 434.6 g/mol |

Synthesis

The synthesis of N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene carbonyl intermediate, followed by coupling with sulfamoyl and acetamide groups under controlled conditions to yield the desired product. This process may employ catalysts and specific solvents to enhance yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide against various pathogens:

- Mycobacterium tuberculosis : This compound has shown promising activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) indicating effectiveness in inhibiting bacterial growth. The structure suggests that modifications to the thiophene ring may enhance its interaction with bacterial targets, potentially improving its efficacy against resistant strains .

- Other Bacteria : The compound has also been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial activity. The presence of the thiophene group is thought to contribute significantly to this activity by disrupting bacterial cell membranes or interfering with metabolic processes .

Anticancer Activity

The anticancer potential of N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide has been assessed in vitro using various cancer cell lines:

- HepG2 Cells : Studies indicate that this compound can inhibit the proliferation of HepG2 liver cancer cells effectively. The mechanism may involve apoptosis induction or cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .

- Structure Activity Relationship (SAR) : Modifications in the chemical structure, such as varying substituents on the thiophene or phenyl rings, have been shown to influence biological activity significantly. For instance, increasing lipophilicity has been correlated with enhanced anticancer effects .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of N-(3-methyl-4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)acetamide:

- Study on Antimycobacterial Activity : A comparative study demonstrated that derivatives of this compound exhibited varying degrees of activity against M. tuberculosis strains, with some modifications leading to MIC values below 10 μM, indicating strong potential for development as an anti-TB agent .

- Evaluation Against Cancer Cell Lines : In vitro assays revealed that certain derivatives showed more than 70% inhibition of cell viability in HepG2 cells at concentrations as low as 20 μM, suggesting significant anticancer potential .

Eigenschaften

IUPAC Name |

N-[3-methyl-4-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S3/c1-12-9-15(21-13(2)22)3-6-18(12)28(24,25)20-10-16-4-5-17(27-16)19(23)14-7-8-26-11-14/h3-9,11,20H,10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJFTJVVNZZPKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.